(Methylsulfanyl)(trinitro)methane
Description
(Methylsulfanyl)(trinitro)methane (C₄H₇N₃O₆S) is a nitroalkane derivative featuring a methylsulfanyl (-SCH₃) group and three nitro (-NO₂) groups attached to a central methane carbon.
Properties
CAS No. |
37771-51-0 |
|---|---|
Molecular Formula |
C2H3N3O6S |
Molecular Weight |
197.13 g/mol |
IUPAC Name |
methylsulfanyl(trinitro)methane |
InChI |
InChI=1S/C2H3N3O6S/c1-12-2(3(6)7,4(8)9)5(10)11/h1H3 |
InChI Key |
SGUNTQZSQJVZLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(trinitro)methane typically involves the nitration of methylsulfanyl methane. The process begins with the reaction of methylsulfanyl methane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(Methylsulfanyl)(trinitro)methane is used as a precursor in the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical transformations allows researchers to investigate various biological pathways.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. For example, amino derivatives of this compound are investigated for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in processes such as polymerization and material modification.
Mechanism of Action
The mechanism of action of (Methylsulfanyl)(trinitro)methane involves its ability to undergo specific chemical reactions that modify its structure and properties. The nitro groups can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution. These transformations enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.
Comparison with Similar Compounds
Fluoro(trinitro)methane (CFN₃O₆)
- Structural Differences : Replaces the methylsulfanyl group with fluorine.
- Synthesis : Generated during pyrolysis of Al/PDF composites with ammonium perchlorate (AP), as detected in decomposition products .
- Properties : Higher electronegativity of fluorine compared to -SCH₃ may enhance oxidative stability but reduce nucleophilic reactivity.
- Applications : Likely used in energetic formulations due to nitro groups, though fluorine substitution may alter combustion behavior .
Chloro-bis(methylsulfanyl)methane (C₃H₇ClS₂)
Bis(methylsulfanyl)methane (C₃H₈S₂)
- Structural Differences : Two methylsulfanyl groups without nitro substituents.
- Properties: Volatile marker compound in Tuber magnatum truffles, detected via GC×GC−TOFMS. Exhibits low polarity and high volatility, contrasting with the nonvolatile, thermally labile nature of (methylsulfanyl)(trinitro)methane .
- Applications : Used in food authentication to differentiate truffle species .
Tetranitromethane (C(NO₂)₄)
- Structural Differences : Four nitro groups on methane, lacking sulfur.
- Properties : High density (1.65 g/cm³) and oxidizer capability due to nitro groups. Used as a reference compound in chemical similarity analyses (Rényi’s divergence) .
- Reactivity : More explosive than this compound due to additional nitro group, but lacks sulfur-driven thermal decomposition pathways .
Dimethyl Sulfone (C₂H₆O₂S)
- Structural Differences : Sulfonyl (-SO₂) group replaces the sulfanyl (-S-) and nitro groups.
- Properties : High thermal stability (up to 30°C in gas chromatography), used as a solvent and food additive. Contrasts with the energetic and reactive nature of this compound .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | C₄H₇N₃O₆S | -SCH₃, -NO₂ | 225.18 | High density, thermal instability |
| Fluoro(trinitro)methane | CFN₃O₆ | -F, -NO₂ | 191.03 | Oxidative stability, pyrolysis product |
| Chloro-bis(methylsulfanyl)methane | C₃H₇ClS₂ | -SCH₃, -Cl | 142.70 | Halogen bonding potential |
| Tetranitromethane | C(NO₂)₄ | -NO₂ | 196.04 | Explosive oxidizer |
Key Research Findings
Synthetic Pathways: Methylsulfanyl-containing nitro compounds are synthesized via nucleophilic substitution reactions, such as reacting methyl sulfanylethanoate with chlorinated nitrobenzenes in inert atmospheres .
Stability and Reactivity : Nitro groups dominate the reactivity of this compound, while sulfur atoms facilitate thermal decomposition pathways, contrasting with fluorine or chlorine analogs .
Analytical Differentiation : Bis(methylsulfanyl)methane’s volatility enables GC×GC−TOFMS detection, whereas nitro derivatives require specialized handling due to instability .
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